Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-

Catalog No.
S14352215
CAS No.
55910-12-8
M.F
C14H32N4O
M. Wt
272.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(di...

CAS Number

55910-12-8

Product Name

Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-

IUPAC Name

N-[3-(dimethylamino)propyl]-3-[3-(dimethylamino)propylamino]-2-methylpropanamide

Molecular Formula

C14H32N4O

Molecular Weight

272.43 g/mol

InChI

InChI=1S/C14H32N4O/c1-13(12-15-8-6-10-17(2)3)14(19)16-9-7-11-18(4)5/h13,15H,6-12H2,1-5H3,(H,16,19)

InChI Key

MGTPQUHIJZMPRF-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCCN(C)C)C(=O)NCCCN(C)C

Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]- is a complex organic compound characterized by its molecular formula C12H24N4OC_{12}H_{24}N_4O and a molecular weight of approximately 244.35 g/mol. This compound features a propanamide backbone with two dimethylamino groups attached to a propyl chain, contributing to its unique chemical properties and potential applications in various fields, including medicinal chemistry and polymer science. The structure can be represented as follows:

N 3 dimethylamino propyl 3 3 dimethylamino propyl amino 2 methyl \text{N 3 dimethylamino propyl 3 3 dimethylamino propyl amino 2 methyl }

The compound has been cataloged under the CAS number 53201-66-4 and is recognized for its potential utility in research and industrial applications.

Typical of amides and amines. These include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Acylation Reactions: The presence of the amide functional group allows for acylation reactions with various acyl chlorides or anhydrides.
  • N-Alkylation: The dimethylamino groups can participate in N-alkylation reactions, which may modify the biological activity of the compound.

The specific reaction pathways depend on the conditions employed, such as temperature, solvent, and catalysts.

Research indicates that compounds with similar structures may exhibit significant biological activities, including:

  • Antimicrobial Effects: Some propanamide derivatives have shown potential as antimicrobial agents, inhibiting bacterial growth.
  • Anticancer Properties: Certain analogs have been investigated for their ability to induce apoptosis in cancer cells.
  • Neuroprotective Effects: Compounds containing dimethylamino groups are often studied for neuroprotective properties due to their ability to cross the blood-brain barrier.

The synthesis of Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]- typically involves multi-step organic synthesis techniques. Common methods include:

  • Amidation Reactions: Reacting dimethylaminopropylamine with propanoyl chloride under controlled conditions can yield the target amide.
  • Reductive Alkylation: This method involves the reaction of an amine with a carbonyl compound followed by reduction to form the desired product.
  • Sequential Functionalization: Starting from simpler precursors, sequential functionalization can introduce the necessary dimethylamino groups and propanamide moieties.

These synthetic routes often require careful optimization of reaction conditions to maximize yield and purity.

Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]- has potential applications in several areas:

  • Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound in drug discovery.
  • Polymer Chemistry: The compound can be used as a monomer or additive in polymer synthesis, enhancing properties such as solubility and thermal stability.
  • Biochemical Research: It may be employed in studies investigating enzyme interactions or cellular processes due to its structural characteristics.

Interaction studies involving Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]- are crucial for understanding its biological mechanisms. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.
  • Toxicological Evaluations: Assessing potential cytotoxicity or adverse effects in various cell lines.

Such studies are essential for determining the feasibility of this compound in therapeutic applications.

Several compounds exhibit structural similarities to Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-, each with unique attributes. Here are some notable examples:

Compound NameCAS NumberKey Features
N,N-Dimethylpropanamide110-43-0Simpler structure; potential use in organic synthesis
1-Methylpiperidine109-00-2Contains a piperidine ring; used in pharmaceuticals
Dimethylaminopropanol105-59-9Alcohol derivative; known for surfactant properties

Uniqueness of Propanamide

What sets Propanamide apart from these compounds is its dual dimethylamino functionality combined with a propanamide group, potentially enhancing its solubility and interaction with biological systems. This unique structural arrangement may provide distinct pharmacological profiles not seen in simpler analogs.

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

272.25761166 g/mol

Monoisotopic Mass

272.25761166 g/mol

Heavy Atom Count

19

General Manufacturing Information

Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-: INACTIVE

Dates

Last modified: 08-10-2024

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